Etoricoxib-d3

Beschreibung

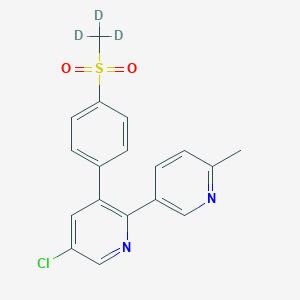

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJVRJDLRVPLFE-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472311 |

Source

|

| Record name | Etoricoxib-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850896-71-8 |

Source

|

| Record name | Etoricoxib-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Etoricoxib-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Etoricoxib-d3, a deuterated analog of the selective COX-2 inhibitor, Etoricoxib. This document details a feasible synthetic pathway, experimental protocols for characterization, and presents key analytical data in a structured format.

Introduction

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] Its deuterated analog, Etoricoxib-d3, serves as an invaluable internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass, allowing for accurate quantification in biological matrices.[3] This guide outlines a robust methodology for the synthesis and rigorous characterization of Etoricoxib-d3.

Synthesis of Etoricoxib-d3

The synthesis of Etoricoxib-d3 can be adapted from established protocols for Etoricoxib, with the key modification being the introduction of a deuterated methyl group. A plausible synthetic route involves the preparation of a key intermediate, 4-(methylthio)phenylacetic acid, followed by a series of reactions to construct the bipyridine core, and finally, oxidation and deuteromethylation.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone, which is then cyclized and subsequently oxidized and deuterated to yield Etoricoxib-d3.

References

Etoricoxib-d3: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Etoricoxib-d3, a deuterated analog of the selective COX-2 inhibitor, Etoricoxib. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and handling of this stable isotope-labeled compound.

Chemical Properties

Etoricoxib-d3 is the deuterium-labeled version of Etoricoxib, where three hydrogen atoms on the methylsulfonyl group have been replaced with deuterium.[1] This isotopic labeling is primarily utilized for quantitative analysis in pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based assays.[2]

Physicochemical Data

The key physicochemical properties of Etoricoxib-d3 are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | 5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine | [1][3] |

| Synonyms | Etoricoxib-d3, MK-0663-d3 | [2][] |

| Molecular Formula | C₁₈H₁₂D₃ClN₂O₂S | [] |

| Molecular Weight | 361.87 g/mol | [][5] |

| CAS Number | 850896-71-8 | [1][3] |

| Appearance | White Solid | [] |

| Melting Point | 135-137 °C | [6] |

| Solubility | Slightly soluble in Methanol | [][6] |

| Purity | ≥98%; ≥98% atom D | [] |

Stability and Storage

Proper handling and storage are critical to maintaining the integrity and stability of Etoricoxib-d3.

Storage Conditions

The recommended storage conditions for Etoricoxib-d3 are crucial for its long-term stability. It should be stored in a tightly closed container, protected from moisture, and kept in a dry, well-ventilated place. For long-term preservation, storage at -20°C in a freezer is recommended.[][6] An alternative storage temperature is between 2 - 8°C, under an inert gas.

Chemical Stability

Etoricoxib-d3 is chemically stable under standard ambient conditions (room temperature). However, like its non-deuterated counterpart, it can be susceptible to degradation under forced conditions. Studies on Etoricoxib have shown degradation under acidic, basic, oxidative (hydrogen peroxide), and thermal stress.[7][8] It was observed that the degradation is more pronounced in acidic environments compared to alkaline conditions.[8]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the analysis and stability testing of Etoricoxib and its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a widely used technique for the determination of Etoricoxib in bulk drug and pharmaceutical formulations.[9][10]

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column, such as a Hyper ODS 2 C18 (4.5 x 250mm) or Luna C18 (150 x 4.6mm, 5µm), is commonly used.[10][11]

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of a buffer (e.g., 0.01M potassium dihydrogen phosphate at pH 3.5), acetonitrile, and methanol in a ratio of 40:15:45 (v/v/v) has been reported.[11] Another simpler mobile phase using only Methanol (HPLC Grade) has also been employed.[10]

-

Detection : UV detection at a wavelength of 235 nm or 233 nm.[10][11]

-

Injection Volume : 10 µl.[11]

-

Column Temperature : Maintained at 30°C.[11]

-

Sample Preparation : A stock solution is prepared by dissolving a known weight of the substance in the mobile phase or a suitable solvent like methanol to achieve a target concentration (e.g., 90 µg/ml).[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

For the quantification of Etoricoxib in biological samples like human plasma, LC-MS/MS provides high sensitivity and specificity.[12] Etoricoxib-d3 is an ideal internal standard for this application.

-

Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[12]

-

Ionization Mode : Positive ion mode.[12]

-

Multiple Reaction Monitoring (MRM) Transitions :

-

Sample Preparation : A simple one-step protein precipitation with methanol is an effective method for plasma samples.[12]

Forced Degradation Studies

To establish the stability-indicating capability of an analytical method, forced degradation studies are performed.

-

Acid Degradation : The drug substance is exposed to an acidic solution (e.g., 0.1N HCl) at an elevated temperature.[9]

-

Base Degradation : The substance is treated with a basic solution (e.g., NaOH).[8]

-

Oxidative Degradation : The drug is exposed to an oxidizing agent, such as hydrogen peroxide.[7]

-

Thermal Degradation : The solid drug substance is subjected to high temperatures.[7]

-

Analysis : The stressed samples are then analyzed by a suitable stability-indicating method, such as HPLC, to separate the drug from its degradation products.[13]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the analysis of Etoricoxib-d3.

Caption: Workflow for Stability Indicating Method Development.

Caption: Decision tree for analytical method selection.

References

- 1. Etoricoxib-d3 | C18H15ClN2O2S | CID 11772850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Etoricoxib-d3 | CAS 850896-71-8 | LGC Standards [lgcstandards.com]

- 5. Etoricoxib-d3 | CymitQuimica [cymitquimica.com]

- 6. Etoricoxib-d3 | 850896-71-8 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical techniques for the assay of etoricoxib - a review [wisdomlib.org]

- 10. tnsroindia.org.in [tnsroindia.org.in]

- 11. bjas.journals.ekb.eg [bjas.journals.ekb.eg]

- 12. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM | Semantic Scholar [semanticscholar.org]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the fundamental rationale and practical application of deuterated internal standards, the undisputed gold standard for robust and reliable bioanalysis. From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards offer an unparalleled solution for researchers in drug development and various scientific disciplines.

The Core Principle: Combating Analytical Variability

The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis. Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1] By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, it experiences the same variations as the analyte. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of error.

Key Advantages of Deuterated Internal Standards:

-

Compensation for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results.[2][3] Since the deuterated internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it is affected by the matrix in the same way, allowing for accurate correction.[4][5]

-

Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are lost proportionally.

-

Improved Precision and Accuracy: By minimizing the impact of analytical variability, deuterated standards significantly improve the precision (reproducibility) and accuracy (closeness to the true value) of the results.[6]

-

Reliable Quantification in Complex Studies: In pharmacokinetic and drug metabolism studies, where analyte concentrations can vary over several orders of magnitude and are measured in complex biological fluids, deuterated internal standards are essential for generating reliable data.

Quantitative Data Presentation

The impact of using a deuterated internal standard on assay performance is evident in the validation data. The following tables summarize key performance parameters for bioanalytical methods, illustrating the superior precision and accuracy achieved with deuterated standards compared to analogous (structurally similar but not isotopically labeled) internal standards or methods without an internal standard.

Table 1: Comparison of Assay Precision (%CV) with Different Internal Standard Strategies

| Analyte Concentration | Without Internal Standard (%CV) | With Analogous Internal Standard (%CV) | With Deuterated Internal Standard (%CV) |

| Low QC | 18.5 | 8.6 | 3.9 |

| Medium QC | 15.2 | 7.9 | 2.5 |

| High QC | 12.8 | 6.5 | 1.8 |

Data synthesized from multiple sources demonstrating typical improvements in precision.

Table 2: Comparison of Assay Accuracy (%Bias) with Different Internal Standard Strategies

| Analyte Concentration | Without Internal Standard (%Bias) | With Analogous Internal Standard (%Bias) | With Deuterated Internal Standard (%Bias) |

| Low QC | -22.3 | -10.2 | -2.1 |

| Medium QC | -18.7 | -8.5 | 1.5 |

| High QC | -15.4 | -5.1 | 0.8 |

Data synthesized from multiple sources demonstrating typical improvements in accuracy.

Table 3: Impact of Deuterated Internal Standard on Matrix Effect

| Biological Matrix Lot | Analyte Response (Area) | Deuterated IS Response (Area) | Analyte/IS Ratio | Matrix Effect (%) |

| Lot A | 85,000 | 98,000 | 0.867 | -15 |

| Lot B | 65,000 | 75,000 | 0.867 | -35 |

| Lot C | 110,000 | 127,000 | 0.866 | +10 |

| Neat Solution | 100,000 | 115,000 | 0.870 | N/A |

This table illustrates how the analyte/IS ratio remains consistent across different matrix lots, even with significant ion suppression or enhancement, demonstrating effective compensation by the deuterated internal standard.

Experimental Protocols

The following are examples of detailed methodologies for key experiments where deuterated internal standards are critical for accurate quantification.

Protocol for Immunosuppressive Drug Monitoring in Whole Blood by LC-MS/MS

This protocol is adapted for the quantification of tacrolimus, sirolimus, and everolimus.

1. Sample Preparation:

- To 50 µL of calibrator, quality control, or patient whole blood sample in a 1.5 mL microcentrifuge tube, add 25 µL of a working internal standard solution containing the deuterated analogues of each analyte (e.g., tacrolimus-¹³C,d₂, sirolimus-d₃, everolimus-d₄) in methanol.

- Vortex mix for 10 seconds.

- Add 100 µL of 0.1 M zinc sulfate in methanol/water (50:50, v/v) to precipitate proteins.

- Vortex mix vigorously for 30 seconds.

- Centrifuge at 13,000 x g for 10 minutes at 4°C.

- Transfer 100 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[6]

2. LC-MS/MS Conditions:

- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.

- Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol.

- Gradient: A suitable gradient to separate the analytes from matrix components.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and its deuterated internal standard.

Protocol for Free Fatty Acid Analysis in Plasma by LC-MS/MS

1. Sample Preparation:

- To 100 µL of plasma sample, add 10 µL of a deuterated internal standard mixture containing deuterated analogues of the fatty acids of interest (e.g., palmitic acid-d₃₁, oleic acid-d₁₇, linoleic acid-d₄) in ethanol.

- Add 300 µL of a 1:1 (v/v) mixture of isopropanol and hexane.

- Vortex for 20 seconds.

- Add 200 µL of hexane and vortex for another 20 seconds.

- Centrifuge at 3,000 x g for 5 minutes.

- Transfer the upper organic layer to a new tube.

- Evaporate the solvent to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase for injection.

2. LC-MS/MS Conditions:

- LC Column: C18 reversed-phase column.

- Mobile Phase A: Acetonitrile/water (40:60) with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/isopropanol (10:90) with 0.1% formic acid.

- Gradient: A suitable gradient for the separation of different fatty acid species.

- Flow Rate: 0.5 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

- Ionization Mode: Negative electrospray ionization (ESI-).

- Detection: MRM or selected ion monitoring (SIM) for each fatty acid and its deuterated internal standard.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards in mass spectrometry.

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: How deuterated internal standards compensate for matrix effects.

References

Unraveling the Fragmentation Signature of Etoricoxib-d3 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of Etoricoxib-d3, a deuterated analog of the selective COX-2 inhibitor, Etoricoxib. Understanding the fragmentation behavior of isotopically labeled compounds is paramount for their use as internal standards in quantitative bioanalytical assays, ensuring accuracy and reliability in pharmacokinetic and drug metabolism studies. This document outlines the key mass transitions, detailed experimental methodologies, and a proposed fragmentation pathway for Etoricoxib-d3.

Quantitative Fragmentation Data

The following table summarizes the key mass-to-charge ratios (m/z) for the precursor and product ions of Etoricoxib-d3 and its non-deuterated counterpart, Etoricoxib, as observed in tandem mass spectrometry (MS/MS). This data is crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Reference(s) |

| Etoricoxib-d3 | 362.0 | 280.2 | [1][2] |

| Etoricoxib | 359.0 - 359.6 | 280.1 - 280.3 | [1][2][3][4][5] |

| Etoricoxib-d4 | 363.10 | 282.10 | [3] |

Elucidation of the Fragmentation Pathway

The fragmentation of Etoricoxib and its deuterated analogs in positive ion mode is characterized by a primary cleavage event. The precursor ion, formed by protonation, undergoes collision-induced dissociation (CID) leading to the loss of the methylsulfonyl or the deuterated methylsulfonyl group.

For Etoricoxib-d3, the protonated molecule at m/z 362.0 loses a neutral trideuteriomethylsulfonyl radical (•SO₂CD₃), resulting in the major product ion at m/z 280.2.[1][2] This fragmentation is a consistent and dominant process, making it an ideal transition for quantification.

The proposed fragmentation pathway is illustrated in the diagram below:

Caption: Proposed fragmentation pathway of Etoricoxib-d3.

Experimental Protocols

The following methodologies are representative of the experimental conditions used for the analysis of Etoricoxib-d3 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Protein Precipitation: A common method for plasma sample preparation involves protein precipitation. Typically, a small volume of plasma is mixed with a larger volume of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.[3][6] The sample is then centrifuged, and the supernatant is collected for injection into the LC-MS/MS system.

-

Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. Polymer-based cartridges are often used for the extraction of Etoricoxib from plasma.[2][7]

2. Liquid Chromatography:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of the analyte from matrix components.

-

Column: A reversed-phase C18 column is typically used. Examples include Acquity UPLC HSS T3 (1.8 µm, 50 × 2.1 mm)[1][2] or a similar stationary phase.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase and an organic phase is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 0.4 to 0.6 mL/min.[1][2]

-

Injection Volume: A small injection volume (e.g., 1-10 µL) is used.

3. Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis due to its high sensitivity and selectivity.[1][2][7]

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate the protonated precursor ions of Etoricoxib and its deuterated analogs.[3][6] Atmospheric pressure chemical ionization (APCI) has also been reported.[5]

-

Detection Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for the analyte and the internal standard (Etoricoxib-d3) are monitored. For Etoricoxib-d3, the transition of m/z 362.0 → 280.2 is typically used for quantification.[1][2]

The logical workflow for a typical bioanalytical method using Etoricoxib-d3 is depicted below:

Caption: Bioanalytical workflow for Etoricoxib quantification.

References

- 1. Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A liquid chromatography-mass spectrometry method for the quantification of both etoricoxib and valdecoxib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoricoxib-d3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the deuterated analog of Etoricoxib, Etoricoxib-d3. This document outlines its core physicochemical properties, its role in analytical methodologies, and the biological pathway it modulates.

Core Physicochemical Data

Etoricoxib-d3, the deuterium-labeled version of the selective COX-2 inhibitor Etoricoxib, is primarily utilized as an internal standard in bioanalytical studies. Its key quantitative identifiers are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 850896-71-8 | [1][2][3][4][5] |

| Molecular Weight | 361.87 g/mol | [1][5] |

| Molecular Formula | C₁₈H₁₂D₃ClN₂O₂S | [1] |

Mechanism of Action: Selective COX-2 Inhibition

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][6] The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3] By selectively targeting COX-2, Etoricoxib reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[3][6] This selective inhibition is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform, which is involved in protecting the stomach lining.[3]

References

- 1. Etoricoxib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Etoricoxib? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

Methodological & Application

Etoricoxib-d3 method development for LC-MS/MS

An Application Note for the Development and Validation of a Rapid and Sensitive LC-MS/MS Method for the Quantification of Etoricoxib in Human Plasma Using Etoricoxib-d3 as an Internal Standard.

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID) used for the treatment of conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Accurate and sensitive quantification of etoricoxib in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4]

This application note details a robust and high-throughput LC-MS/MS method for the determination of etoricoxib in human plasma. The method utilizes a stable isotope-labeled internal standard, Etoricoxib-d3, to ensure high accuracy and precision. The sample preparation involves a simple and efficient protein precipitation step, making it suitable for the analysis of a large number of samples. The method has been validated according to established guidelines to demonstrate its reliability for bioanalytical applications.

Experimental Protocols

Materials and Reagents

-

Etoricoxib reference standard

-

Etoricoxib-d3 (Internal Standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid or Acetic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Drug-free human plasma

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a tandem mass spectrometer is required.[3][5] The mass spectrometer should have an electrospray ionization (ESI) source and be capable of performing Multiple Reaction Monitoring (MRM).[3][6][7]

Preparation of Standard Solutions

-

Stock Solutions : Prepare individual stock solutions of Etoricoxib and Etoricoxib-d3 in methanol or acetonitrile at a concentration of 1 mg/mL.[6]

-

Working Standard Solutions : Prepare a series of working standard solutions of Etoricoxib by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.[1]

-

Internal Standard Working Solution : Dilute the Etoricoxib-d3 stock solution with acetonitrile to achieve a final concentration of approximately 500 ng/mL.[1][6]

-

Calibration Standards and Quality Control (QC) Samples : Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free human plasma to achieve a concentration range of 5-5000 ng/mL.[5] Prepare QC samples at low, medium, and high concentrations in a similar manner.[1]

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Etoricoxib-d3 internal standard working solution.[1]

-

Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions for the analysis of Etoricoxib.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 analytical column (e.g., Acquity UPLC HSS T3, 1.8 µm, 50 x 2.1 mm)[5] |

| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate[5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min[3][5] |

| Gradient | Optimized gradient from aqueous to organic phase to ensure proper separation |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 40 °C |

| Run Time | 2 - 4 minutes[3] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][6][7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transition (Etoricoxib) | m/z 359.0 → 280.1[5] |

| MRM Transition (Etoricoxib-d3) | m/z 362.0 → 280.2[5] |

| Collision Energy (CE) | Optimized for each transition |

| Source Temperature | 500 °C[8] |

| IonSpray Voltage | ~5500 V |

Method Validation Summary

The analytical method was validated for linearity, precision, accuracy, recovery, and stability. The results are summarized below.

Table 3: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Etoricoxib | 5 - 5000 | > 0.995[3][5] |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 15 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 2500 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 4000 | < 15% | ± 15% | < 15% | ± 15% |

| (Data presented are representative values based on published literature)[3] |

Table 5: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Etoricoxib | > 90% | Minimal and consistent |

| Etoricoxib-d3 | > 90% | Minimal and consistent |

| (Data presented are representative values based on published literature)[6][7] |

Visualizations

Caption: Experimental workflow for Etoricoxib analysis.

Caption: Core parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of etoricoxib in human plasma. The use of a deuterated internal standard (Etoricoxib-d3) ensures high accuracy, and the simple protein precipitation sample preparation allows for high-throughput analysis. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range, making it well-suited for pharmacokinetic and bioequivalence studies in drug development and clinical research.[3]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Analysis of etoricoxib in plasma by LC-UV-MS/MS â Vitas Analytical Services [vitas.no]

- 3. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Simultaneous determination of unlabeled and carbon-13-labeled etoricoxib, a new cyclooxygenase-2 inhibitor, in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Method for Etoricoxib in Human Plasma using Etoricoxib-d3 by LC-MS/MS

Application Note and Protocol

This document provides a detailed protocol for the quantitative determination of Etoricoxib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Etoricoxib-d3 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and other clinical applications requiring the measurement of Etoricoxib concentrations in biological matrices.

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID), used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1][2] Accurate and reliable bioanalytical methods are crucial for pharmacokinetic assessment and therapeutic drug monitoring. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Etoricoxib in human plasma, employing a simple protein precipitation technique for sample preparation.[3]

Experimental

Materials and Reagents

-

Etoricoxib reference standard

-

Etoricoxib-d3 internal standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Control human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source[3]

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[4]

Preparation of Solutions

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Etoricoxib in methanol.

-

Prepare a 1 mg/mL stock solution of Etoricoxib-d3 in methanol.

Working Solutions:

-

Prepare working standard solutions of Etoricoxib by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

-

Prepare a working internal standard solution of Etoricoxib-d3 at a concentration of 100 ng/mL by diluting the stock solution with a 50:50 mixture of methanol and water.

Sample Preparation

A protein precipitation method is employed for its simplicity and high-throughput capability.[3]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the Etoricoxib-d3 internal standard working solution (100 ng/mL) to all samples except for the blank.

-

Vortex for 10 seconds.

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Condition |

| HPLC Conditions | |

| Column | C18 (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 50 × 2.1 mm)[4] |

| Mobile Phase A | Water with 2 mM ammonium acetate[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.600 mL/min[4] |

| Gradient | Optimized for separation of Etoricoxib and Etoricoxib-d3 |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer Conditions | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][4] |

| MRM Transitions | |

| Etoricoxib | m/z 359.0 → 280.1[4] |

| Etoricoxib-d3 | m/z 362.0 → 280.2[4] |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

Method Validation

The bioanalytical method was validated according to regulatory guidelines.[2] The key validation parameters are summarized below.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 5000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] |

| Precision & Accuracy | |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | |

| Etoricoxib | > 85% |

| Etoricoxib-d3 | > 85% |

| Stability | |

| Freeze-Thaw Stability (3 cycles) | Stable[5] |

| Short-Term Room Temperature Stability | Stable for at least 12 hours[5] |

| Long-Term Stability (-20°C) | Stable for at least 3 months[5] |

| Processed Sample Stability | Stable for at least 8 hours[6] |

Experimental Workflow and Diagrams

The overall workflow for the bioanalytical method is depicted in the following diagram.

Caption: Bioanalytical workflow from sample preparation to data analysis.

The logical relationship for the quantification process is illustrated below.

Caption: Logic diagram for the quantification of Etoricoxib.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Etoricoxib in human plasma using Etoricoxib-d3 as the internal standard. The protein precipitation sample preparation technique is efficient and suitable for high-throughput analysis. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it well-suited for pharmacokinetic and bioequivalence studies.[7]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. journals.aijr.org [journals.aijr.org]

- 3. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Etoricoxib-d3 as an Internal Standard in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation. Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities and formulations. Accurate quantification of the analyte in biological matrices is paramount for the successful conduct of these studies. The use of a stable isotope-labeled internal standard (IS), such as Etoricoxib-d3, is a widely accepted practice in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The co-elution of the deuterated internal standard with the unlabeled analyte helps to compensate for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.

These application notes provide a detailed protocol for the use of Etoricoxib-d3 as an internal standard for the quantification of etoricoxib in plasma samples obtained from preclinical species. The described methodology is based on protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Etoricoxib Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of etoricoxib reference standard.

-

Dissolve in 10 mL of methanol or acetonitrile.

-

Vortex to ensure complete dissolution.

-

Store at 2-8°C.

b. Etoricoxib-d3 (Internal Standard) Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of Etoricoxib-d3.

-

Dissolve in 1 mL of methanol or acetonitrile.

-

Vortex to ensure complete dissolution.

-

Store at 2-8°C.

c. Etoricoxib Working Solutions for Calibration Curve and Quality Control Samples:

-

Prepare serial dilutions of the etoricoxib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain working solutions at various concentrations. These will be used to spike blank plasma for the calibration curve and quality control (QC) samples.

d. Etoricoxib-d3 (Internal Standard) Working Solution (e.g., 100 ng/mL):

-

Dilute the Etoricoxib-d3 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. The optimal concentration of the IS working solution should be determined during method development.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of etoricoxib from plasma samples.

-

Label 1.5 mL polypropylene microcentrifuge tubes for each sample, calibrant, and QC.

-

Pipette 50 µL of the plasma sample (or blank plasma for calibrants and QCs) into the appropriately labeled tube.

-

For calibration standards and QCs, add a small volume (e.g., 5 µL) of the corresponding etoricoxib working solution to the blank plasma.

-

Add 150 µL of the Etoricoxib-d3 internal standard working solution (e.g., 100 ng/mL in acetonitrile) to all tubes. The addition of acetonitrile will induce protein precipitation.

-

Vortex each tube for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant (approximately 180 µL) to a clean 96-well plate or autosampler vials.

-

The samples are now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

| Parameter | Recommended Conditions |

| LC System | UPLC (e.g., Waters ACQUITY UPLC) |

| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Gradient | A gradient elution is typically used, starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B to elute the analyte and IS. An example gradient is provided below. |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters XEVO TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Etoricoxib: m/z 359.1 → 280.1 (Quantifier), m/z 359.1 → 279.1 (Qualifier)[1] Etoricoxib-d3: m/z 362.1 → 283.1 (or specific to d3 fragmentation) |

| Capillary Voltage | 3.0 - 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400 - 500°C |

| Cone Gas Flow | 50 - 150 L/hr |

| Desolvation Gas Flow | 800 - 1000 L/hr |

Example Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Data Presentation: Bioanalytical Method Validation Parameters

The following tables summarize typical acceptance criteria and expected performance for a validated bioanalytical method for etoricoxib using Etoricoxib-d3 as an internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 5000 ng/mL |

| Calibration Model | Weighted linear regression (1/x or 1/x²) | r² > 0.995 |

| LLOQ | Signal-to-noise ratio ≥ 5 | 1-10 ng/mL |

Table 2: Accuracy and Precision

| Quality Control Level | Acceptance Criteria for Accuracy (% Bias) | Acceptance Criteria for Precision (%RSD) |

| LLOQ | Within ±20% | ≤20% |

| Low QC | Within ±15% | ≤15% |

| Medium QC | Within ±15% | ≤15% |

| High QC | Within ±15% | ≤15% |

Table 3: Recovery and Matrix Effect

| Parameter | Acceptance Criteria | Typical Performance |

| Extraction Recovery | Consistent and reproducible | >85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Minimal matrix effect observed |

Table 4: Stability

| Stability Condition | Acceptance Criteria (% Deviation from Nominal) |

| Freeze-Thaw Stability (3 cycles) | Within ±15% |

| Short-Term (Bench-Top) Stability | Within ±15% |

| Long-Term Storage Stability | Within ±15% |

| Post-Preparative (Autosampler) Stability | Within ±15% |

Visualizations

Caption: Workflow of a Preclinical Pharmacokinetic Study.

Caption: Bioanalytical Sample Preparation Workflow.

Caption: Key Parameters of Bioanalytical Method Validation.

References

Application Notes and Protocols for Etoricoxib Analysis Using Etoricoxib-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Etoricoxib in biological matrices, specifically utilizing Etoricoxib-d3 as an internal standard. The following methods are designed to ensure accuracy, precision, and robustness in analytical outcomes, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with various conditions.[1][2] Accurate quantification of Etoricoxib in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Etoricoxib-d3, is the gold standard for compensating for variability during sample preparation and analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

This guide details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by LC-MS/MS analysis.

General Experimental Workflow

The overall process for the analysis of Etoricoxib in biological samples involves several key stages, from sample collection to data acquisition and processing. The following diagram illustrates a typical experimental workflow.

Caption: General workflow for Etoricoxib analysis.

Sample Preparation Protocols

The choice of sample preparation technique depends on the sample matrix, required sensitivity, and available resources.

Protein Precipitation (PPT)

PPT is a simple and rapid method for removing proteins from biological samples. It is particularly suitable for high-throughput analysis. A study by Zhang et al. employed an acetonitrile protein precipitation technique.[3] Another study utilized a one-step methanol protein precipitation method for a high-throughput HPLC-ESI-MS/MS analysis.[3][4]

Protocol:

-

Pipette 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.

-

Add 20 µL of Etoricoxib-d3 internal standard working solution (concentration will depend on the calibration range).

-

Add 400 µL of cold acetonitrile or methanol.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Quantitative Data for PPT:

| Parameter | Value | Reference |

| Recovery | Consistent | [4] |

| Matrix Effect | Negligible | [3][4] |

| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL | [4] |

| Linearity Range | 10.00 to 4000.39 ng/mL | [4] |

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that provides a cleaner extract compared to PPT, resulting in reduced matrix effects. Various solvent systems have been reported for the extraction of Etoricoxib.

Protocol:

-

To 500 µL of plasma in a screw-cap tube, add 50 µL of Etoricoxib-d3 internal standard.

-

Add 100 µL of a suitable buffer to adjust the pH (e.g., 0.1 M sodium borate buffer, pH 9.0).

-

Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (70:30, v/v) or tert-butyl methyl ether).[5][6]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Quantitative Data for LLE:

| Parameter | Value | Reference |

| Extraction Recovery | 96.09% (Etoricoxib) | [5] |

| LLOQ | 5 ng/mL | [6] |

| Linearity Range | 5-2500 ng/mL | [6] |

| Between-batch Precision | 4.1-5.1% | [6] |

| Within-batch Precision | 1.1-2.4% | [6] |

Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and can be used to concentrate the analyte, thereby increasing the sensitivity of the assay.

Protocol:

-

Condition an appropriate SPE cartridge (e.g., a polymer-based cartridge) with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the plasma sample, pre-spiked with Etoricoxib-d3 internal standard, onto the cartridge.

-

Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Quantitative Data for SPE:

| Parameter | Value | Reference |

| LLOQ | 0.2 ng/mL | |

| Linearity Range | 0.2-200 ng/mL |

LC-MS/MS Analysis

The analysis of the prepared samples is typically performed using a reverse-phase HPLC or UPLC system coupled to a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

-

Column: A C18 column is commonly used for separation.[7]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).[5][7]

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used as Etoricoxib is easily protonated.[4][5]

-

MRM Transitions: The multiple reaction monitoring (MRM) transitions for Etoricoxib and Etoricoxib-d3 need to be optimized. For Etoricoxib, a common transition is m/z 359.2 -> 280.2. For Etoricoxib-d3, the precursor ion will be shifted by +3 Da. A study using Etoricoxib-d4 reported transitions of m/z 363.10 > 282.10.[4]

Method Validation

All analytical methods must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure their reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the response of the instrument is proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The choice of sample preparation technique for Etoricoxib analysis using Etoricoxib-d3 as an internal standard is a critical step that influences the overall performance of the analytical method. Protein precipitation offers speed and simplicity, liquid-liquid extraction provides cleaner samples, and solid-phase extraction yields the highest purity and sensitivity. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for Etoricoxib quantification.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the logical relationships in the sample preparation and analysis workflow.

Caption: Logic of sample preparation steps.

Caption: Logic of LC-MS/MS analysis.

References

- 1. journals.aijr.org [journals.aijr.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validated liquid chromatographic ultraviolet method for the quantitation of Etoricoxib in human plasma using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Liquid-Liquid Extraction Protocol for Etoricoxib and Etoricoxib-d3 in Human Plasma

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the relief of pain and inflammation in osteoarthritis and rheumatoid arthritis. Accurate and reliable quantification of Etoricoxib in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Etoricoxib-d3, a deuterated analog, is commonly used as an internal standard (IS) to ensure the precision and accuracy of the analytical method. This application note provides a detailed liquid-liquid extraction (LLE) protocol for the simultaneous extraction of Etoricoxib and Etoricoxib-d3 from human plasma, suitable for subsequent analysis by techniques such as HPLC-UV or LC-MS/MS.

Principle

Liquid-liquid extraction is a sample preparation technique that separates analytes from a complex matrix by partitioning them between two immiscible liquid phases. In this protocol, plasma samples are first treated to release the drug from plasma proteins. An organic solvent is then used to extract Etoricoxib and Etoricoxib-d3 from the aqueous plasma phase. After separation of the two phases, the organic layer containing the analytes of interest is evaporated and the residue is reconstituted in a suitable solvent for chromatographic analysis.

Experimental Protocols

Materials and Reagents

-

Etoricoxib reference standard

-

Etoricoxib-d3 internal standard (IS)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Diethylether (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Saturated borate solution

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of Etoricoxib and Etoricoxib-d3 by dissolving the accurately weighed reference standards in methanol to achieve a final concentration of 1 mg/mL.

-

Store stock solutions at 2-8°C, protected from light.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Etoricoxib stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for calibration curve and quality control (QC) samples.

-

Prepare a working solution of Etoricoxib-d3 (e.g., 1 µg/mL) by diluting the IS stock solution with the same diluent.

-

Sample Preparation and Extraction Protocol

This protocol outlines two common LLE methods. Method 1 is a general approach, while Method 2 incorporates a pH adjustment step.

Method 1: Diethylether:Dichloromethane Extraction

-

Sample Aliquoting: Pipette 500 µL of human plasma (calibration standards, QC samples, or unknown samples) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the Etoricoxib-d3 working solution to each tube (except for blank samples, to which 50 µL of diluent is added).

-

Vortexing: Briefly vortex the samples for 30 seconds to ensure thorough mixing.

-

Addition of Extraction Solvent: Add 1 mL of a pre-mixed solution of diethylether:dichloromethane (60:40, v/v) to each tube.[1][2]

-

Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analytes into the organic phase.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to achieve complete phase separation.

-

Phase Separation: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the lower aqueous layer and the protein precipitate at the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for the chromatographic analysis. Vortex for 1 minute to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the analytical instrument.

Method 2: Ethyl Acetate Extraction with pH Adjustment

-

Sample Aliquoting: Pipette 1 mL of human plasma into a polypropylene tube.[3]

-

Internal Standard Spiking: Add a specified volume of the Etoricoxib-d3 working solution.

-

pH Adjustment: Add 0.3 mL of saturated borate solution and vortex for 1 minute. This step increases the pH, ensuring that Etoricoxib is in its non-ionized form, which is more readily extracted into an organic solvent.[3]

-

Addition of Extraction Solvent: Add 5 mL of ethyl acetate to each tube.[3]

-

Extraction: Vortex the tubes for 5-10 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

-

Phase Separation: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.

-

Analysis: Inject the reconstituted sample into the analytical system.

Data Presentation

The following table summarizes typical performance characteristics of a liquid-liquid extraction method for Etoricoxib from human plasma, as reported in the literature.

| Parameter | Value | Reference |

| Extraction Solvent | Diethylether:Dichloromethane (6:4, v/v) | [1][2] |

| Mean Extraction Recovery | 79.53% to 85.70% | [3] |

| Linearity Range | 15-3200 ng/mL | [1][2] |

| Lower Limit of Quantification (LLOQ) | 15 ng/mL | [1][2] |

| Within-Batch Precision (%CV) | 0.8 - 6.7% | [1] |

| Between-Batch Precision (%CV) | 1.3 - 5.6% | [1] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the liquid-liquid extraction of Etoricoxib and Etoricoxib-d3 from human plasma.

Caption: Workflow for Etoricoxib and Etoricoxib-d3 LLE.

References

Application of Etoricoxib-d3 in Drug Metabolism Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Etoricoxib-d3 as a stable isotope-labeled internal standard in drug metabolism studies. These guidelines are intended to assist in the accurate quantification of the parent drug, Etoricoxib, and in the identification of its metabolites.

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[1][2][3] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. Etoricoxib is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[1][4][5][6] The primary metabolic pathway involves the oxidation of the 6'-methyl group to form 6'-hydroxymethyl-etoricoxib, which is further oxidized to the major metabolite, the 6'-carboxylic acid derivative.[7][8] Other minor metabolites, such as etoricoxib-1'-N-oxide, are also formed.[7][8]

Stable isotope-labeled internal standards, such as Etoricoxib-d3, are essential tools in drug metabolism studies.[9] They are particularly valuable for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their similar physicochemical properties to the analyte, which helps to correct for variability during sample preparation and analysis.[10][11][12]

Key Applications of Etoricoxib-d3

-

Quantitative Bioanalysis: Etoricoxib-d3 is predominantly used as an internal standard for the accurate quantification of Etoricoxib in biological matrices such as plasma, serum, and urine.[3][6][13]

-

Metabolite Identification: The use of a stable isotope-labeled compound can aid in the identification of drug metabolites by creating a characteristic isotopic pattern in the mass spectrum, distinguishing them from endogenous matrix components.[14][15][16]

-

Pharmacokinetic Studies: By enabling precise quantification, Etoricoxib-d3 is crucial for determining the pharmacokinetic parameters of Etoricoxib, such as its absorption, distribution, metabolism, and excretion (ADME).[6][17]

Experimental Protocols

Quantitative Analysis of Etoricoxib in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the quantification of Etoricoxib in human plasma using Etoricoxib-d3 as an internal standard.

a. Materials and Reagents:

-

Etoricoxib reference standard

-

Etoricoxib-d3 internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized or HPLC grade)

b. Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Etoricoxib in methanol.

-

Prepare a 1 mg/mL stock solution of Etoricoxib-d3 in methanol.

-

From the stock solutions, prepare working solutions of Etoricoxib and Etoricoxib-d3 at appropriate concentrations by dilution with a suitable solvent (e.g., 50:50 acetonitrile:water).

c. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the Etoricoxib-d3 working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

d. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Etoricoxib: m/z 359.1 → 279.1

-

Etoricoxib-d3: m/z 362.1 → 282.1

-

e. Data Analysis:

-

Quantify Etoricoxib by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Etoricoxib in the unknown samples from the calibration curve.

In Vitro Metabolism of Etoricoxib in Human Liver Microsomes

This protocol outlines a procedure to study the in vitro metabolism of Etoricoxib using human liver microsomes.

a. Materials and Reagents:

-

Etoricoxib

-

Etoricoxib-d3

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (containing Etoricoxib-d3 as internal standard for quenching and extraction)

b. Incubation Procedure:

-

Prepare an incubation mixture containing Etoricoxib (e.g., 1 µM final concentration) and human liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing the Etoricoxib-d3 internal standard.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the remaining Etoricoxib and its metabolites.

Data Presentation

Table 1: Example LC-MS/MS Method Validation Parameters for Etoricoxib Quantification

| Parameter | Result |

| Linearity Range | 1 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Note: These are typical values and may vary depending on the specific method and laboratory.

Table 2: Pharmacokinetic Parameters of Etoricoxib in Healthy Volunteers

| Parameter | Value |

| Tmax (Time to peak concentration) | ~1 hour[4] |

| t½ (Elimination half-life) | ~22 hours[1][6] |

| Vd (Volume of distribution) | ~120 L[4][6] |

| CL (Plasma clearance) | ~50 mL/min[6] |

| Bioavailability | ~83-100% |

Visualizations

Caption: Metabolic pathway of Etoricoxib.

Caption: Workflow for quantitative analysis.

Conclusion

Etoricoxib-d3 is an indispensable tool for the robust and reliable study of Etoricoxib metabolism. Its use as an internal standard in LC-MS/MS based bioanalysis ensures high accuracy and precision in pharmacokinetic assessments. The protocols and data presented here provide a framework for researchers to develop and validate their own analytical methods for investigating the metabolic profile of Etoricoxib.

References

- 1. youtube.com [youtube.com]

- 2. Analgesic Efficacy of Etoricoxib following Third Molar Surgery: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Etoricoxib Coated Tablets: Bioequivalence Assessment between Two Formulations Administered under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scispace.com [scispace.com]

- 11. cerilliant.com [cerilliant.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry [frontiersin.org]

- 16. Drug Metabolite Identification: Stable Isotope Methods [ouci.dntb.gov.ua]

- 17. metsol.com [metsol.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for Etoricoxib and Etoricoxib-d3 Separation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the liquid chromatography (LC) gradient for the separation of Etoricoxib and its deuterated internal standard, Etoricoxib-d3. Find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Etoricoxib and Etoricoxib-d3 challenging?

The primary challenge lies in the high structural similarity between Etoricoxib and its deuterated analog, Etoricoxib-d3. Deuteration results in a very subtle change in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the stationary phase, leading to a small decrease in retention time compared to their non-deuterated counterparts. This phenomenon, known as the deuterium isotope effect, results in very close elution or co-elution of the two compounds, making their baseline separation difficult to achieve.

Q2: What is a typical starting point for an LC method for Etoricoxib analysis?

A good starting point for developing a separation method for Etoricoxib is to use a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Several published methods for Etoricoxib analysis can serve as a foundation.[1][2] For instance, an isocratic elution with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH is a common approach.[1][2]

Q3: How does the choice of organic solvent affect the separation?

The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence the selectivity of the separation. Acetonitrile and methanol have different solvating properties and can lead to changes in the retention behavior of Etoricoxib and Etoricoxib-d3. It is advisable to screen both solvents during method development to determine which provides better resolution for this specific pair of compounds.

Q4: What is the role of the mobile phase pH in the separation?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Etoricoxib. By controlling the pH, you can influence the ionization state of the analyte, which in turn affects its retention on a reversed-phase column. For basic compounds, working at a pH below their pKa will result in the protonated form, which may interact differently with the stationary phase compared to the neutral form. Experimenting with a pH range of 3 to 5 is a good strategy to optimize peak shape and resolution.

Q5: Should I use an isocratic or gradient elution?

While isocratic methods are simpler, a gradient elution is often necessary to achieve the fine separation required for Etoricoxib and Etoricoxib-d3. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly improve the resolution of closely eluting peaks.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the separation of Etoricoxib and Etoricoxib-d3.

Problem 1: Co-eluting or Poorly Resolved Peaks

Symptoms:

-

A single, broad peak instead of two distinct peaks.

-

A peak with a shoulder or a distorted shape, indicating the presence of two unresolved components.

Possible Causes and Solutions:

| Possible Cause | Solution |

| Inadequate Mobile Phase Composition | Optimize the organic solvent percentage: For reversed-phase chromatography, a lower percentage of organic solvent will increase retention. Try decreasing the initial organic solvent concentration in your gradient or using a shallower gradient.[3] Evaluate different organic modifiers: If using acetonitrile, try methanol, or vice-versa. The change in solvent can alter the selectivity. Adjust the mobile phase pH: Small changes in pH can significantly impact the retention of ionizable compounds. Methodically vary the pH of the aqueous phase to find the optimal separation window. |

| Suboptimal Temperature | Lower the column temperature: Decreasing the temperature can sometimes enhance the subtle interaction differences between the analyte and its deuterated standard, leading to better resolution.[4] However, this may also increase backpressure. |

| Inappropriate Gradient Profile | Employ a shallower gradient: A slow, shallow gradient is often key to separating closely eluting compounds.[3] Increase the gradient time while keeping the initial and final organic solvent percentages the same. |

| Column Inefficiency | Use a longer column or a column with a smaller particle size: This increases the number of theoretical plates, which can improve resolution.[4] Be mindful of the resulting increase in backpressure. |

Problem 2: Peak Tailing

Symptoms:

-

The trailing edge of the peak is wider than the leading edge.

-

Asymmetrical peak shape.

Possible Causes and Solutions:

| Possible Cause | Solution |

| Secondary Interactions with the Stationary Phase | Adjust mobile phase pH: For basic compounds like Etoricoxib, a lower pH can suppress silanol interactions on the silica-based stationary phase, reducing tailing. Add a mobile phase additive: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block active silanol sites. |

| Column Contamination or Degradation | Flush the column: Use a strong solvent wash to remove any strongly retained compounds. Replace the column: If the column is old or has been used with harsh conditions, it may be degraded and need replacement. |

| Sample Overload | Reduce the injection volume or sample concentration: Injecting too much sample can lead to peak distortion. |

Problem 3: Peak Splitting or Distortion

Symptoms:

-

A single peak appears as two or more smaller peaks.

-

The peak has an irregular shape (e.g., a "fronting" or "shouldered" peak).

Possible Causes and Solutions:

| Possible Cause | Solution |

| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase: A mismatch between the sample solvent and the mobile phase can cause peak distortion. If possible, prepare your sample in the same solvent composition as the starting conditions of your gradient. |

| Column Void or Channeling | Check for a void at the column inlet: A void can cause the sample to spread unevenly, leading to peak splitting. If a void is present, the column may need to be replaced. |